An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Iodophenyl)-1H-tetrazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Iodophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
5-(2-Iodophenyl)-1H-tetrazole is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of the tetrazole scaffold, it is recognized as a bioisostere for the carboxylic acid group, a feature commonly exploited in drug design to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(2-Iodophenyl)-1H-tetrazole, detailed experimental protocols for its synthesis and characterization based on established methods for analogous compounds, and a discussion of its potential biological significance. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this guide combines information from commercial suppliers with extrapolated data from closely related halogenated phenyltetrazoles to offer a robust resource for researchers.
Introduction
Tetrazole derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of applications, ranging from pharmaceuticals to energetic materials.[3] Their utility in medicinal chemistry is often attributed to the tetrazole ring's ability to act as a metabolically stable substitute for a carboxylic acid moiety.[2] The introduction of a halogen atom, such as iodine, onto the phenyl ring can further modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses specifically on the 2-iodo isomer, providing a foundational understanding for its further investigation and application.
Physicochemical Properties
Specific experimental data for 5-(2-Iodophenyl)-1H-tetrazole is not extensively reported in the scientific literature. The following tables summarize the basic molecular information available from chemical suppliers and provide predicted values for key physicochemical parameters based on computational models and data from analogous compounds.
Table 1: General Molecular Properties
| Property | Value | Source |
| IUPAC Name | 5-(2-Iodophenyl)-1H-tetrazole | N/A |
| CAS Number | 73096-40-9 | [4][5][6][7] |
| Molecular Formula | C₇H₅IN₄ | [4][5][6][7] |
| Molecular Weight | 272.05 g/mol | [4][5][6] |
| Purity | ≥98% | [4] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes and Comparison to Analogs |
| Melting Point (°C) | 170-190 | The melting point of the analogous 5-(2-chlorophenyl)-1H-tetrazole is 180-181°C, and for 5-(2-bromophenyl)-1H-tetrazole it is 178-179°C.[8] It is expected that the 2-iodo derivative will have a similar melting point. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | Halogenated organic compounds tend to have low water solubility which decreases with increasing atomic weight of the halogen.[1] |
| pKa | ~4.0 - 5.0 | The tetrazole ring imparts acidic properties. The pKa is expected to be in a similar range to other 5-phenyltetrazoles. |
| LogP | 2.0 - 2.5 | The presence of the iodine atom is expected to increase the lipophilicity compared to non-halogenated analogs. |
Synthesis and Characterization
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[8][9][10][11]
Synthesis Workflow
The general workflow for the synthesis of 5-(2-Iodophenyl)-1H-tetrazole from 2-iodobenzonitrile is depicted below.
Experimental Protocol: Synthesis
This protocol is based on established procedures for the synthesis of halogenated 5-phenyl-1H-tetrazoles.[3][8]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzonitrile (1 equivalent), sodium azide (NaN₃, 2-3 equivalents), and a suitable catalyst (e.g., zinc chloride or silica sulfuric acid, 0.1-0.2 equivalents).
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Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).
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Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
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Acidification: Acidify the aqueous mixture to a pH of ~2 using a dilute solution of hydrochloric acid (HCl). This will protonate the tetrazole ring and cause the product to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-(2-Iodophenyl)-1H-tetrazole.
Experimental Protocol: Characterization
The synthesized compound should be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show characteristic signals for the aromatic protons. The proton on the tetrazole ring often appears as a broad singlet at a downfield chemical shift (>15 ppm).
-
¹³C NMR: The spectrum should display signals for the carbon atoms of the phenyl ring and the carbon atom of the tetrazole ring (typically around 150-160 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the spectrum using a KBr pellet or as a thin film. Expected characteristic peaks include N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N stretching of the tetrazole ring (~1400-1600 cm⁻¹), and C-I stretching (~500-600 cm⁻¹).[12]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method. The mass spectrum should show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the calculated molecular weight.
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Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 5-(2-Iodophenyl)-1H-tetrazole, the broader class of tetrazole-containing compounds has been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[13][14][15][16][17] One common mechanism of action for anticancer agents is the inhibition of signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT pathway.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where a tetrazole-containing compound inhibits the PI3K/AKT signaling pathway, a common target in cancer therapy.
Conclusion
5-(2-Iodophenyl)-1H-tetrazole represents a molecule of interest for which specific, publicly available experimental data is limited. This guide has consolidated the available information and provided a framework for its synthesis and characterization based on well-established chemical principles and protocols for analogous compounds. The predicted physicochemical properties suggest it is a lipophilic, acidic compound with potential for further investigation in medicinal chemistry. Future research should focus on the experimental determination of its properties and the evaluation of its biological activities to fully elucidate its potential.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. scielo.org.za [scielo.org.za]
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- 5. scbt.com [scbt.com]
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- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. scielo.br [scielo.br]
- 11. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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